N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide

Description

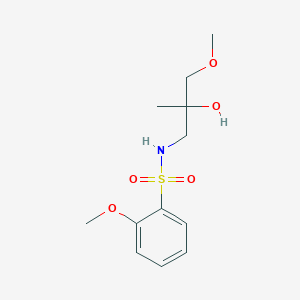

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methoxybenzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is substituted with a 2-hydroxy-3-methoxy-2-methylpropyl chain, introducing both hydrophilic (hydroxyl) and hydrophobic (methoxy, methyl) moieties.

Key structural features:

- Sulfonamide core: Facilitates hydrogen bonding and enzyme/receptor interactions.

- 2-Methoxybenzene ring: Enhances lipophilicity and influences electronic properties.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S/c1-12(14,9-17-2)8-13-19(15,16)11-7-5-4-6-10(11)18-3/h4-7,13-14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFKILONCYFDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties.

- Studied for its ability to interact with specific enzymes or receptors.

Industry:

- Used in the development of new materials with unique properties.

- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Tamsulosin Hydrochloride (TMH)

Structure: 5-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonamide . Key Differences:

- TMH includes an ethoxyphenoxy-ethylamino-propyl side chain, enhancing α-1A adrenergic receptor selectivity.

- The target compound lacks the ethoxyphenoxy group but features a hydroxyl group in its side chain, which may alter solubility and binding kinetics.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

Structure : Simpler sulfonamide with ethyl and 2-methoxyphenyl substituents .

Key Differences :

- The target compound’s branched hydroxy-methoxypropyl chain offers greater steric bulk and hydrogen-bonding capacity compared to the planar ethyl and methoxyphenyl groups in this analog.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure : Benzamide with an N,O-bidentate directing group .

Key Differences :

- Replaces the sulfonamide core with a benzamide, limiting hydrogen-bonding versatility.

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a methoxybenzene moiety, characterized by the following structural elements:

- Sulfonamide Group : Contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom.

- Methoxy Groups : Contribute to the compound's hydrophobic characteristics.

- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.

Molecular Formula

- Chemical Formula : C₁₃H₁₉N₁O₄S

- Molecular Weight : 285.36 g/mol

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of folic acid synthesis in bacteria. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), which is essential for bacterial growth. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 8 µg/mL |

The primary mechanism of action for this compound involves:

- Inhibition of Folic Acid Synthesis : Competes with PABA, leading to reduced synthesis of nucleic acids and proteins in bacteria.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit carbonic anhydrases, which may contribute to anti-cancer properties by affecting tumor growth and metastasis.

Case Studies

A notable study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. In vitro tests showed that it could reduce bacterial load significantly, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Table 2: Case Study Summary

| Study | Findings | |

|---|---|---|

| Antimicrobial Efficacy | Effective against resistant strains | Promising candidate for further study |

| Cancer Inhibition | Inhibits carbonic anhydrases in tumor cells | Potential anti-cancer agent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be standardized?

- Methodology : Synthesis typically involves sulfonamide formation via nucleophilic substitution between a sulfonyl chloride precursor and an amine derivative. Key steps include:

- Precursor preparation : Use 2-methoxybenzenesulfonyl chloride and a hydroxyl/methoxy-substituted propylamine derivative (e.g., 2-hydroxy-3-methoxy-2-methylpropylamine) .

- Reaction optimization : Control temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or DMF for solubility), and base (triethylamine to scavenge HCl) .

- Purity validation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.5–3.8 ppm) .

Q. How can the structural identity and purity of this compound be rigorously confirmed?

- Analytical workflow :

- Spectroscopy : H/C NMR to assign protons/carbons (e.g., sulfonamide NH at δ 5.2–6.0 ppm, hydroxy group at δ 1.8–2.5 ppm) .

- Mass spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z ~342.1) .

- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability testing :

- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures (typically >150°C for sulfonamides) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Hydrolytic stability : Test in aqueous buffers (pH 2–12) to evaluate susceptibility to hydrolysis at the sulfonamide bond .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Approach :

- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., carbonic anhydrase, cyclooxygenase) via sulfonamide interactions .

- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability of key hydrogen bonds .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values for methoxy groups) with experimental bioactivity data .

Q. How do contradictory data on biological activity (e.g., IC₅₀ variations) arise, and how can they be resolved?

- Root causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Solubility effects : Use DLS to measure aggregation in cell media; optimize with co-solvents (e.g., DMSO ≤0.1%) .

- Metabolite interference : Perform LC-MS/MS to identify active metabolites in vitro .

Q. What strategies enhance regioselectivity during functionalization of the methoxybenzene ring?

- Synthetic tactics :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the hydroxypropyl moiety) to steer electrophilic substitution .

- Metal catalysis : Use Pd-catalyzed C–H activation for ortho-functionalization (e.g., Suzuki coupling with aryl boronic acids) .

- Microwave-assisted synthesis : Reduce side reactions (e.g., demethylation) via rapid, controlled heating .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Crystallography workflow :

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets (R factor < 0.05) .

- Structure refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O interactions at 2.7–3.0 Å) .

- Validation : Check via PLATON for missed symmetry or disorder .

Methodological Notes

- Avoiding common pitfalls :

- Synthesis : Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates .

- Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay conditions .

- Data reproducibility : Archive raw spectral/assay data in repositories like Zenodo or Figshare for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.